(2-Hydrazinylpyridin-3-yl)methanol chemical properties and structure
(2-Hydrazinylpyridin-3-yl)methanol chemical properties and structure
This technical monograph details the chemical properties, synthesis, and application logic of (2-Hydrazinylpyridin-3-yl)methanol , a bifunctional heterocyclic intermediate critical for accessing fused pyridopyridazine scaffolds.[1]
[1]
Executive Summary & Structural Logic
(2-Hydrazinylpyridin-3-yl)methanol (CAS: 1247234-67-8) is a pyridine derivative characterized by orthogonal reactivity.[1] Its structure features a nucleophilic hydrazine group at the C2 position and a hydroxymethyl group at the C3 position.[1]
This specific substitution pattern renders the molecule a "privileged scaffold" in medicinal chemistry.[1] It serves as a direct precursor to pyrido[2,3-d]pyridazines , a class of heterocycles frequently utilized in the development of PARP inhibitors, PDE4 inhibitors, and kinase modulators. The molecule’s utility lies in its ability to undergo intramolecular cyclization following the oxidation or activation of the alcohol moiety.[1]
Physicochemical Datasheet
| Property | Data | Note |
| IUPAC Name | (2-Hydrazinylpyridin-3-yl)methanol | |
| CAS Registry | 1247234-67-8 | |
| Molecular Formula | C₆H₉N₃O | |
| Molecular Weight | 139.16 g/mol | |
| Physical State | Off-white to pale yellow solid | Hygroscopic; tends to darken on air exposure.[1] |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane, DCM). |
| pKa (Predicted) | ~6.5 (Hydrazine N), ~13.5 (Alcohol) | Hydrazine group is basic; Pyridine N is less basic due to substitution.[1] |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Sensitive to oxidation (hydrazone formation/degradation).[1] |
Synthetic Methodology (Self-Validating Protocol)
The most robust synthesis involves a nucleophilic aromatic substitution (
Causality & Logic:
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Substrate Choice: The 2-chloro derivative is preferred over 2-bromo due to cost-efficiency and sufficient reactivity at the C2 position activated by the pyridine nitrogen.[1]
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Excess Hydrazine: A large excess (5–10 equivalents) of hydrazine hydrate is strictly required.[1] This kinetic control prevents the product (which contains a nucleophilic hydrazine) from attacking a second molecule of the starting material, which would yield the symmetrical bis-pyridyl dimer.[1]
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Solvent Selection: Ethanol is used to solubilize the polar alcohol starting material while allowing the product to precipitate or be easily extracted upon concentration.[1]
Step-by-Step Protocol
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.
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Charging: Add (2-chloropyridin-3-yl)methanol (10.0 mmol, 1.44 g) and absolute Ethanol (20 mL). Stir until dissolved.
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Reagent Addition: Add Hydrazine Hydrate (80% aq. solution, 100 mmol, ~6.2 mL) dropwise at room temperature.
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Checkpoint: Slight exotherm may occur.[1]
-
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Workup:
-
Purification: The residue is typically a viscous oil that solidifies.[1] Triturate with cold diethyl ether or acetonitrile to induce crystallization.[1] Filter and dry under high vacuum.[1]
Reactivity & Scaffold Application
The core value of this molecule is its ability to access the pyrido[2,3-d]pyridazine system.[1] The diagram below illustrates the divergent pathways: reversible hydrazone formation versus irreversible cyclization.[1]
Pathway A: Hydrazone Condensation
The terminal nitrogen of the hydrazine group is highly nucleophilic (
Pathway B: Cyclization to Fused Systems
To form the third ring, the C3-hydroxymethyl group must usually be activated.
-
Oxidation: Converting the alcohol to an aldehyde (using
or Swern conditions) triggers spontaneous intramolecular cyclization to the 1,2-dihydropyrido[2,3-d]pyridazine .[1] -
Activation: Converting the alcohol to a leaving group (e.g., mesylate) allows the hydrazine to displace it, forming a saturated dihydro-ring system.[1]
Mechanism Visualization (DOT)
Caption: Synthesis of (2-Hydrazinylpyridin-3-yl)methanol and divergent pathways to hydrazones or fused pyrido[2,3-d]pyridazines.
Handling, Stability & Safety
Chemical Stability
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Oxidation Sensitivity: Hydrazines are reducing agents.[1] Exposure to air can lead to the formation of azo compounds or oxidative decomposition.[1] Store under Argon.[1]
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Light Sensitivity: Pyridine-hydrazines can undergo photolytic degradation.[1] Amber vials are mandatory.[1]
Safety Profile (HSE)
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Toxicity: Like most hydrazines, this compound should be treated as a potential genotoxin and sensitizer.[1]
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Skin/Eye Contact: Hydrazine derivatives are caustic.[1] The high pKa of the terminal nitrogen can cause chemical burns.[1]
-
Decomposition: Do not heat dry solids above 100°C without solvent, as hydrazine derivatives can decompose exothermically with gas evolution (
).[1]
References
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Synthesis of 2-hydrazinopyridines via SnAr
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Cyclization to Pyrido[2,3-d]pyridazines
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Compound Identification (CAS 1247234-67-8)
Sources
- 1. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. (2-hydrazinylpyridin-3-yl)methanol 95% | CAS: 1247234-67-8 | AChemBlock [achemblock.com]
